3-(3-Methoxyphenyl)-4H-chroMen-4-one
Description
Properties
CAS No. |
153000-44-3 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26468 |
Synonyms |
3-(3-Methoxyphenyl)-4H-chroMen-4-one |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 3 Methoxyphenyl 4h Chromen 4 One
Established Synthetic Routes to the 4H-Chromen-4-one Core Structure
The 4H-chromen-4-one (chromone) core is a privileged scaffold in medicinal chemistry. Several robust methods have been developed for its synthesis, which can be adapted to produce a wide array of substituted derivatives, including the 3-aryl substituted isoflavone (B191592) class.
Cyclization Reactions of Chalcone (B49325) Precursors
Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors in flavonoid synthesis. The oxidative cyclization of 2'-hydroxychalcones is a common method for forming the chromone (B188151) ring. While this reaction typically yields flavones (2-aryl-4H-chromen-4-ones), isoflavones (3-aryl-4H-chromen-4-ones) can be synthesized through a biomimetic pathway involving an oxidative rearrangement. rsc.org This transformation prompts a 1,2-aryl migration of the B-ring from what would be the C2 position to the C3 position of the resulting chromenone. rsc.org
This rearrangement can be facilitated by various reagents. Depending on the conditions, the reaction may proceed through an α-formyldeoxybenzoin intermediate, which subsequently undergoes ring closure to afford the isoflavone structure. rsc.org Another approach involves the base-mediated annulation of ortho-hydroxychalcones with reagents like 2-bromoallyl sulfones, which can furnish substituted 4H-chromenes. nih.gov
Baker-Venkataraman Rearrangement Approaches for Flavonoid Analogues
The Baker-Venkataraman rearrangement is a classic and reliable method for constructing the 1,3-diketone moiety required for the synthesis of many chromone and flavone (B191248) derivatives. researchgate.netnih.gov The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone (an O-acylphenol) to form a 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione. nih.govlibretexts.org
The mechanism proceeds via the formation of an enolate, which then undergoes an intramolecular acyl transfer. nih.gov The resulting 1,3-diketone intermediate can then be cyclized under acidic conditions to yield the 4H-chromen-4-one ring. nih.gov While this method is of prime importance for the synthesis of flavones (2-aryl substitution), it is not a direct route to isoflavones (3-aryl substitution). researchgate.netacs.org However, it remains a cornerstone of chromone chemistry. Microwave assistance has been shown to accelerate the condensation and cyclization steps in some cases. uky.edu
Suzuki-Miyaura Cross-Coupling Strategies in Chromen-4-one Synthesis
The Suzuki-Miyaura cross-coupling reaction represents a modern and powerful tool for forming carbon-carbon bonds. libretexts.org Its application in flavonoid synthesis has provided access to a variety of structures under mild conditions that tolerate numerous functional groups. libretexts.org For the synthesis of isoflavones, this reaction is particularly effective. The strategy involves the palladium-catalyzed coupling of a 3-halochromone with an appropriate arylboronic acid. nih.gov
This method directly constructs the crucial C3-aryl bond. A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)₂Cl₂, have been successfully employed to facilitate this transformation. nih.gov The main challenge can be the accessibility of the 3-halochromone precursors. nih.gov For the synthesis of the title compound, this strategy would involve the coupling of a 3-halochromone with 3-methoxyphenylboronic acid.
| Catalyst System | Coupling Partners | Product Type | Reference |
| Pd(PPh₃)₄ | 3-Halochromone, Arylboronic acid | Isoflavone | nih.gov |
| Pd(dppf)₂Cl₂ | 3-Halochromone, Arylboronic acid | Isoflavone | nih.gov |
| Pd/C (heterogeneous) | Halophenol, Phenol (B47542) boronic acid | Biphenol (precursor) | nih.gov |
| XPhos-Pd-G2 | Aryl chloride, Potassium trifluoroboratoamide | β-Arylated amide | nih.gov |
This table presents examples of catalyst systems used in Suzuki-Miyaura coupling for the synthesis of isoflavone precursors or analogues.
CDI-Mediated Cyclocondensation Procedures
1,1'-Carbonyldiimidazole (CDI) is a versatile reagent primarily used to activate carboxylic acids for the formation of esters, amides, and other derivatives. wikipedia.orgwikipedia.org It functions by converting a carboxylic acid into a highly reactive acyl-imidazolide intermediate. wikipedia.org While not a standard named reaction for chromone synthesis in the same vein as the others, CDI can facilitate intramolecular cyclization reactions.
In the context of chromone synthesis, CDI could be used to mediate the ring closure of a suitable precursor, such as a 2-hydroxyphenyl ketone bearing a carboxylic acid side chain. The activation of the carboxyl group by CDI would form the acyl-imidazolide, which could then be readily attacked by the phenolic hydroxyl group to effect cyclization. However, this application is less common for the synthesis of the core chromone skeleton compared to routes starting from deoxybenzoin (B349326) or chalcone precursors. nih.govyoutube.com
Specific Synthesis of 3-(3-Methoxyphenyl)-4H-chromen-4-one
The most direct and widely employed strategy for the synthesis of isoflavones is the deoxybenzoin route. rsc.orgnih.gov This method involves the construction of the pyranone ring onto a 1-(2-hydroxyphenyl)-2-arylethan-1-one (a 2'-hydroxydeoxybenzoin) precursor.
The synthesis of this compound would begin with the corresponding precursor, 1-(2-hydroxyphenyl)-2-(3-methoxyphenyl)ethan-1-one . This deoxybenzoin is then treated with a formylating agent, which introduces the carbon atom that will become C2 of the chromone ring. researchgate.net The resulting intermediate undergoes a subsequent acid-catalyzed cyclization and dehydration to yield the final isoflavone product. rsc.org
Reaction Conditions and Optimization Protocols
The key step in the deoxybenzoin route is the C-formylation followed by cyclization. Various bases and formylating agents can be used, and the selection can significantly impact reaction yields. researchgate.net 4-Dimethylaminopyridine (DMAP) has been found to be a particularly effective catalyst for the condensation reaction between o-hydroxy-α-phenylacetophenones and formyl reagents like triethyl orthoformate. researchgate.net
Optimization of the reaction involves screening different catalysts, solvents, and reaction times. The table below summarizes typical conditions reported for the synthesis of isoflavones from deoxybenzoin precursors, which are directly applicable to the synthesis of the title compound.
| Parameter | Condition | Purpose/Comment | Reference |
| Precursor | 2'-Hydroxy-3-methoxy-deoxybenzoin | Starting material for the isoflavone | rsc.orgresearchgate.net |
| Formylating Agent | Triethyl orthoformate | Source of the C2 carbon of the chromone ring | researchgate.net |
| Catalyst/Base | DMAP, Piperidine, DABCO | Promotes the condensation/formylation step | researchgate.net |
| Solvent | Pyridine, Ethanol | Reaction medium | researchgate.net |
| Cyclization Agent | HCl (in situ or added) | Effects the final ring closure and dehydration | rsc.org |
| Temperature | Reflux | Typically required to drive the reaction to completion | researchgate.net |
This interactive table outlines the general reaction conditions and optimization parameters for the synthesis of isoflavones via the deoxybenzoin route.
Precursor Compounds and Reagents for Methoxy (B1213986) and Phenyl Substitutions
The construction of this compound relies on the strategic combination of precursors that form the A-ring and the C3-B-ring portion of the molecule. Common synthetic strategies for isoflavones, such as the deoxybenzoin route or the oxidative rearrangement of chalcones, can be adapted for this specific compound. rsc.org
A plausible and widely used method involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) (for the A-ring) with a substituted benzaldehyde (B42025) (for the B-ring). nih.gov In this case, a key precursor for the B-ring is 3-methoxybenzaldehyde (B106831) . The A-ring is typically derived from a phenol, with 2-hydroxyacetophenone or its substituted derivatives serving as common starting materials.
One established pathway involves the initial synthesis of a chalcone intermediate. For example, reacting 2-hydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base like potassium hydroxide (B78521) (KOH) would yield the corresponding chalcone. nih.gov This intermediate can then undergo oxidative cyclization to form the isoflavone core. A method for this transformation uses thallium(III) nitrate, which promotes the necessary 1,2-aryl migration. nih.gov
Another major route starts with the synthesis of a deoxybenzoin intermediate. This can be achieved through methods like the Friedel-Crafts acylation or the Houben-Hoesch reaction, where a phenol is reacted with a substituted phenylacetic acid derivative. nih.gov For the target molecule, this would involve reacting a suitable phenol with 3-methoxyphenylacetic acid or its nitrile equivalent. The resulting deoxybenzoin is then cyclized with a formylating agent, such as N,N-dimethylformamide (DMF) and an acid catalyst, to build the C-ring and yield the final isoflavone.
Below is a table summarizing the key precursors and reagents.
| Role | Compound/Reagent | Purpose in Synthesis |
| A-Ring Precursor | 2-Hydroxyacetophenone | Provides the phenolic ring and adjacent acetyl group for cyclization. |
| B-Ring Precursor | 3-Methoxybenzaldehyde | Introduces the 3-methoxyphenyl (B12655295) group at the C3 position. |
| B-Ring Precursor | 3-Methoxyphenylacetic acid | Used in the deoxybenzoin route to provide the B-ring and adjacent methylene. |
| Base Catalyst | Potassium Hydroxide (KOH) | Promotes the initial condensation reaction in the chalcone synthesis route. nih.gov |
| Oxidizing Agent | Thallium(III) Nitrate (Tl(NO₃)₃) | Effects the oxidative rearrangement of chalcones to isoflavones. nih.gov |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Used in the deoxybenzoin route for C-ring closure. |
Derivatization Strategies for this compound Analogues
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Derivatization can be targeted at the A-ring (the fused benzene (B151609) ring), the C-ring (the pyranone ring), or the B-ring (the pendant 3-methoxyphenyl group).
Introduction of Additional Functional Groups on the A and C Rings
The A and C rings of the chromen-4-one core can be functionalized to introduce new chemical properties. A common strategy involves the introduction of a halogen, such as iodine or bromine, at the C3 position of the chromone, which can then be used in cross-coupling reactions. rsc.org For instance, a 3-bromochromone (B1268052) can undergo a Suzuki coupling with an appropriate arylboronic acid to generate the 3-phenyl substituent. nih.gov This approach allows for late-stage diversification of the B-ring.
Furthermore, if the synthesis starts with a substituted phenol (e.g., a dihydroxyacetophenone), the resulting hydroxyl groups on the A-ring provide handles for further reactions. For example, a hydroxyl group at the C7 position is a common feature in natural isoflavones. nih.gov This hydroxyl group can be alkylated or glycosylated. The glycosylation of isoflavones, often at the 7-OH position, can be achieved using glycosyl donors catalyzed by Lewis acids like boron trifluoride etherate (BF₃·Et₂O). tandfonline.com
Aminomethylation is another method to functionalize the scaffold. The Mannich reaction of 4-hydroxycoumarin (B602359) (a related chromenone structure) with an aldehyde and an amine demonstrates the reactivity of the C3 position towards introducing aminomethyl groups. chimicatechnoacta.ru
| Reaction Type | Reagents/Conditions | Ring(s) Modified | Functional Group Introduced |
| Suzuki Coupling | 3-Halochromone, Arylboronic acid, Pd catalyst | C-Ring | Aryl group at C3 nih.gov |
| Glycosylation | 7-Hydroxyisoflavone, Glycosyl donor, BF₃·Et₂O | A-Ring | Glycoside at C7 tandfonline.com |
| Aminomethylation | Aldehyde, Amine | C-Ring | Aminomethyl group |
Modifications to the B-Ring Phenyl Moiety
The B-ring of this compound contains a methoxy group, which is an activating, ortho-para directing group for electrophilic aromatic substitution. libretexts.org This allows for the selective introduction of new functional groups onto the B-ring. The positions ortho (C2' and C4') and para (C6') to the methoxy group are electronically enriched and thus susceptible to attack by electrophiles.
Common electrophilic aromatic substitution reactions that can be applied include:
Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile, which can add a nitro group to the B-ring. minia.edu.eg This nitro group can subsequently be reduced to an amino group.
Halogenation : The introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). minia.edu.eg
Sulfonation : Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group (-SO₃H). libretexts.org This reaction is often reversible. libretexts.org
Friedel-Crafts Alkylation/Acylation : These reactions introduce alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. However, these reactions may be less effective due to the presence of the potentially coordinating oxygen atoms in the chromenone system.
The directing effects of the existing substituents on the B-ring will govern the position of the new group. The methoxy group strongly directs to the ortho and para positions, while the point of attachment to the C-ring has a weaker influence.
| Reaction Type | Reagent(s) | Electrophile | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-(x-Nitro-3-methoxyphenyl)-4H-chromen-4-one minia.edu.eg |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 3-(x-Bromo-3-methoxyphenyl)-4H-chromen-4-one minia.edu.eg |
| Sulfonation | H₂SO₄, SO₃ | SO₃ | 3-(x-Sulfo-3-methoxyphenyl)-4H-chromen-4-one libretexts.org |
Photochemical Reactions and Other Advanced Synthetic Approaches
The photochemical behavior of isoflavones has been studied, revealing that these compounds can undergo degradation under exposure to light. nih.govacs.org The specific pathway depends on the substitution pattern and the environmental conditions. Some isoflavones, like daidzein (B1669772) and formononetin, primarily degrade through direct photolysis. nih.gov Their half-lives in sunlit surface waters are on the order of hours. acs.org
Other isoflavones are more resistant to direct photolysis but show enhanced degradation in the presence of natural organic matter (NOM). nih.gov This indirect photolysis is mediated by reactive species generated by the light-absorbing NOM, such as singlet oxygen and excited state triplet species. acs.org Therefore, it can be anticipated that this compound would also be susceptible to photochemical degradation, likely through a combination of direct and indirect pathways depending on the specific reaction medium.
Advanced synthetic approaches for isoflavone synthesis include the use of engineered microorganisms. Recombinant E. coli systems have been developed for the one-pot synthesis of isoflav-3-enes from isoflavones, demonstrating the potential for biocatalytic transformations of the C-ring. nih.gov
Green Chemistry Approaches in 4H-Chromen-4-one Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of the 4H-chromen-4-one scaffold and its derivatives, several green chemistry strategies have been explored. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
One prominent green strategy is the use of biocatalysis. For example, lipase (B570770) has been employed as a catalyst for the synthesis of 3-selanyl-isoflavones from enaminones and diphenyl diselenide. mdpi.com This enzymatic method proceeds under mild conditions (30 °C in ethyl acetate) and offers high yields, presenting a more sustainable alternative to chemical catalysts. mdpi.com The use of biogenic nanoparticles, such as ZnO nanoparticles, has also been reported to catalyze the synthesis of coumarin (B35378) derivatives in green solvents like water. chimicatechnoacta.ru
Synthetic biology offers another powerful green approach. researchgate.net The biosynthetic pathways for isoflavonoids have been elucidated, starting from amino acids like phenylalanine. nih.govnih.gov This knowledge has been harnessed to engineer microorganisms, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, to produce isoflavones from simple sugars like glucose. researchgate.netnih.gov This method of heterologous synthesis is presented as a sustainable and efficient alternative to chemical synthesis or extraction from plant sources, which can be limited and challenging. researchgate.net
Computational and Theoretical Investigations of 3 3 Methoxyphenyl 4h Chromen 4 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the geometric, electronic, and reactivity properties of a molecule. These in silico methods allow for a detailed analysis at the atomic level, providing a foundation for understanding a compound's behavior and guiding further experimental research.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For organic molecules like chromene derivatives, DFT calculations, particularly using the B3LYP hybrid functional with a basis set such as 6-311G++(d,p) or 6-31G(d,p), are commonly employed to determine the optimized molecular geometry. colab.wsepstem.net This process involves calculating the molecule's lowest energy state, which corresponds to its most stable three-dimensional structure.
The optimization provides precise data on bond lengths, bond angles, and dihedral angles. epstem.net For 3-(3-Methoxyphenyl)-4H-chromen-4-one, the geometry would be characterized by the planar chromen-4-one bicyclic system and the rotational orientation of the 3-methoxyphenyl (B12655295) substituent. The calculated geometric parameters are typically in good agreement with experimental data from techniques like X-ray crystallography, validating the chosen theoretical model.
Illustrative Data: Optimized Geometric Parameters for an Analogous Chromene Structure
The following table presents typical bond length and angle values derived from DFT calculations on a similar chromene derivative, illustrating the data obtained from such studies.
| Parameter | Bond/Atoms | Value (Å / Degrees) |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| Bond Angle | O-C-C (pyranone ring) | ~120° |
| Bond Angle | C-C-C (phenyl ring) | ~120° |
This is representative data from analogous compounds; specific values for this compound require dedicated calculation.
Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. colab.ws The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net
A smaller energy gap indicates that a molecule can be polarized more easily, suggesting higher chemical reactivity and a greater tendency to engage in charge-transfer interactions. colab.ws Conversely, a large energy gap implies high stability. researchgate.net Various quantum chemical parameters, such as ionization potential, electron affinity, electronegativity, and chemical hardness, are derived from the HOMO and LUMO energies to provide a comprehensive reactivity profile. researchgate.netresearchgate.net
Illustrative Data: Quantum Chemical Descriptors for an Analogous Flavonoid
This table shows quantum chemical descriptors calculated for a representative flavonoid, providing insight into the expected electronic properties.
| Descriptor | Formula | Value (eV) |
| HOMO Energy | E_HOMO | -6.20 |
| LUMO Energy | E_LUMO | -1.95 |
| Energy Gap | ΔE = E_LUMO - E_HOMO | 4.25 |
| Ionization Potential | I ≈ -E_HOMO | 6.20 |
| Electron Affinity | A ≈ -E_LUMO | 1.95 |
| Electronegativity | χ = (I + A) / 2 | 4.075 |
| Chemical Hardness | η = (I - A) / 2 | 2.125 |
Source: Adapted from studies on analogous flavonoids. researchgate.net These values are for illustrative purposes.
The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the surface of a molecule. colab.ws These maps are invaluable for identifying regions that are prone to electrophilic or nucleophilic attack.
In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. Positive potentials are generally found around the hydrogen atoms. In addition to MEP maps, Mulliken atomic charge analysis quantifies the partial charge on each atom, providing further detail on reactive sites. colab.ws
Molecular Docking Simulations of this compound and Analogues
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it interacts with a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanisms of action at a molecular level.
Isoflavones and related flavonoids are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netyoutube.com These effects are mediated by their interaction with specific biological targets. Molecular docking studies on isoflavone (B191592) analogues have identified several key protein targets. For instance, in cancer research, targets include protein kinases, estrogen receptors (alpha and beta), Matrix Metalloproteinase-9 (MMP9), and Heat Shock Protein 90 (HSP90AA1). nih.govresearchgate.netnih.gov More recently, enzymes involved in DNA repair, such as Poly (ADP-ribose) Polymerase 1 (PARP1), have also been identified as potential targets for related scaffolds. nih.govnih.gov
The interaction analysis reveals the specific amino acid residues in the protein's binding pocket that form connections with the ligand. These interactions are typically non-covalent and include:
Hydrogen Bonds: Crucial for specificity and strong binding, often involving polar groups like the carbonyl oxygen of the chromenone core.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the phenyl rings) and hydrophobic amino acid residues.
π-π Stacking: Aromatic rings of the ligand interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Illustrative Data: Ligand-Protein Interactions for Daidzein (B1669772) with a Cancer Target (MMP9)
The following table details the predicted interactions between the isoflavone daidzein and the active site of MMP9, a protein implicated in cancer metastasis.
| Amino Acid Residue | Interaction Type | Distance (Å) |
| Leu188 | Hydrophobic (Alkyl) | 4.85 |
| Val198 | π-Alkyl | 5.21 |
| His201 | π-π Stacked | 5.33 |
| Pro220 | Hydrophobic (Alkyl) | 4.68 |
| Ala222 | Hydrogen Bond | 2.95 |
Source: Adapted from molecular docking studies on isoflavones. nih.gov This data is illustrative for an analogue compound.
A primary goal of molecular docking is to predict the binding affinity, which is often expressed as a docking score or binding energy (in kcal/mol). A more negative value indicates a stronger and more stable ligand-protein interaction. researchgate.net The simulation also determines the most energetically favorable binding pose of the ligand within the protein's active site.
Studies on isoflavones have demonstrated significant binding affinities for various biological targets. For example, the isoflavone genistin (B1671436) has shown high binding energies, ranging from -7.0 to -9.5 kcal/mol, with several proteins involved in breast cancer signaling. nih.govresearchgate.net These strong predicted affinities suggest that isoflavones can act as effective inhibitors of these target proteins. Such in silico results are crucial for prioritizing compounds for further experimental validation. nih.gov
Illustrative Data: Predicted Binding Affinities of Isoflavone Analogues with Cancer-Related Proteins
This table summarizes the predicted binding affinities for representative isoflavones against various protein targets implicated in cancer.
| Compound | Protein Target | PDB ID | Binding Affinity (kcal/mol) |
| Genistin | Estrogen Receptor-α | 1A52 | -8.4 |
| Genistin | CA 15-3 (MUC1) | 2NVU | -9.5 |
| Daidzein | MMP9 | 1L6J | -7.8 |
| Daidzein | HSP90AA1 | 4YKR | -8.2 |
Source: Adapted from molecular docking studies on isoflavone analogues. nih.govnih.govresearchgate.net These values are for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For analogues of this compound, such as various flavonoids and chromone (B188151) derivatives, QSAR studies have been instrumental in predicting their activities and identifying the structural features that are key to their function. nih.govmdpi.com These models are built on the principle that the structural or physicochemical properties of a molecule, known as molecular descriptors, determine its activity.
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For chromone and isoflavone analogues, a wide array of descriptors are typically calculated using specialized software like PaDEL-Descriptor or ChemOffice. mdpi.comnih.gov These descriptors fall into several categories:
Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), solubility, molecular weight, and polar surface area (PSA).
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of frontier orbitals (HOMO and LUMO).
Constitutional Descriptors: These include simple counts of atoms, bonds, and rings within the molecule. nih.gov
In QSAR studies of related compounds, a large number of descriptors are initially calculated, and then statistical methods are used to select the most relevant ones that correlate with the biological activity being studied. nih.govnih.gov
Table 1: Common Molecular Descriptors in QSAR Studies of Chromone Analogues
| Descriptor Type | Example Descriptor | Significance in Biological Activity |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, affecting membrane permeability. |
| Physicochemical | Molecular Weight (MW) | Relates to the size of the molecule, influencing its diffusion and fit in receptor pockets. |
| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Electronic | Dipole Moment | Reflects the polarity of the molecule, which is important for binding interactions. nih.gov |
| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets like proteins and enzymes. |
| Autocorrelation | Centered Broto-Moreau Autocorrelation (e.g., ATSC6e) | Describes the distribution of atomic properties like electronegativity across the molecular structure. mdpi.com |
Development and Validation of Predictive Models
The development of a robust QSAR model involves several critical steps. First, a dataset of compounds with known biological activities is divided into a training set, for building the model, and a test set, for validating it. mdpi.comnih.gov A common split is 70-80% for the training set and 20-30% for the test set. mdpi.com
Using the training set, a mathematical model is generated, often using techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). nih.gov The goal is to create an equation that accurately predicts the biological activity (e.g., IC₅₀) based on the most significant molecular descriptors. mdpi.com
Validation is arguably the most important phase of QSAR modeling, ensuring the model is statistically sound and has predictive power. researchgate.net Validation is performed through two main approaches:
Internal Validation: This assesses the robustness of the model using only the training set. The most common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.com
External Validation: This evaluates the model's ability to predict the activity of compounds it has never seen before, using the independent test set. The predictive ability is measured by the predictive r² (r²_pred). A model is generally considered predictive if r²_pred is greater than 0.6. mdpi.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Measures how well the model fits the training set data. | > 0.6 |
| Cross-validated r² (Leave-One-Out) | q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive r² for External Test Set | r²_pred | Measures the model's ability to predict new data. | > 0.6 |
| Difference between r² and q² | r² - q² | A large difference can indicate model overfitting. | < 0.3 |
In studies on fungicidal 3-iodochromone derivatives, a QSAR model developed using MLR showed a high correlation coefficient (r²) of 0.943 and a cross-validated coefficient (q²) of 0.911, indicating a robust and predictive model. nih.gov
Elucidation of Physicochemical Factors Influencing Biological Activity
A validated QSAR model's primary utility is to elucidate which physicochemical factors are most influential for a compound's biological activity. For isoflavone analogues, studies have shown that the presence and position of hydroxyl groups on the molecular scaffold are critical for activities like estrogenic potency. nih.gov The inter-atomic distance between specific hydroxyl groups can also play a dominant role. nih.gov
For other chromone derivatives, QSAR studies have revealed that descriptors related to electrostatic properties and steric factors are predominant influencers of activity. mdpi.com For instance, in a study of 3-iodochromone fungicides, descriptors such as DeltaEpsilonC (related to electronic effects) and ZCompDipole (dipole moment) were found to be major contributors to fungicidal activity. nih.gov Similarly, research on the antimicrobial activity of prenylated (iso)flavonoids identified that shape descriptors and the balance between hydrophilic and hydrophobic surface area were key to their potency. nih.gov These findings suggest that for this compound, its electronic profile, molecular shape, and substituent effects are likely key determinants of its biological interactions.
Molecular Dynamics Simulations to Investigate Dynamic Interactions
While QSAR provides statistical models to predict activity, Molecular Dynamics (MD) simulations offer a way to visualize and understand the physical movements and interactions of a molecule over time. bohrium.com MD simulations are powerful for studying how a ligand, such as this compound, might interact with a biological target, like a protein or enzyme, on an atomic level. nih.govnih.gov
This technique treats the molecule and its environment (e.g., a protein in water) as a system of particles governed by the laws of classical mechanics. By calculating the forces between atoms and solving equations of motion, an MD simulation can generate a trajectory that shows how the positions and conformations of the atoms change over time, typically on the scale of nanoseconds to microseconds. nih.gov
A key advantage of MD is its ability to explore the conformational landscape of a molecule and its binding partner, which is a limitation of more static methods like molecular docking. mdpi.com In the context of drug design, MD simulations are used to:
Assess the stability of a ligand-protein complex.
Identify key amino acid residues involved in binding.
Understand conformational changes that occur upon binding.
Calculate the binding free energy of the complex.
For example, MD simulations can assess the quality and stability of a simulation by calculating the root mean square deviation (RMSD) of the protein's backbone atoms over the simulation time. A stable RMSD curve that reaches a plateau indicates that the protein has achieved a stable conformation. mdpi.com Studies on various small molecules interacting with proteins have successfully used MD to reveal the dynamic nature of these interactions, providing insights that are crucial for designing more effective molecules. mdpi.comyoutube.com Applying this technique to this compound would allow researchers to simulate its approach and binding to a specific biological target, revealing the precise nature of the dynamic interactions that govern its potential therapeutic or biological effects.
Investigation of Biological Activities and Mechanisms of Action of 3 3 Methoxyphenyl 4h Chromen 4 One
Antioxidant Mechanisms and Radical Scavenging Properties
The antioxidant capacity of chromene derivatives is a significant area of research, with many studies demonstrating their ability to neutralize free radicals. nih.govresearchgate.net The core 4H-chromen-4-one structure is a key feature found in many natural antioxidants. nih.gov
The primary mechanism by which phenolic compounds like isoflavones exert their antioxidant effects is through radical scavenging. nih.gov This involves the donation of a hydrogen atom or an electron to neutralize highly reactive free radicals, such as reactive oxygen species (RONS), which are implicated in a wide range of diseases. nih.gov The effectiveness of this scavenging activity can be quantified using various in vitro assays. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is commonly used to measure the anti-radical efficiency of compounds. nih.gov In this assay, the antioxidant reduces the stable DPPH radical, a process that can be observed by a color change and measured spectrophotometrically. nih.gov
Studies on novel 4H-chromene hybrids have demonstrated their potent antioxidant capabilities. For example, certain 4H-chromene tethered 1,2,3-triazole analogues have shown superior radical quenching percentages in both DPPH and hydrogen peroxide radical scavenging assays when compared to the standard antioxidant, ascorbic acid. researchgate.net Specifically, compounds within this class have exhibited IC50 values as low as 1.23 µM, indicating very strong antioxidant activity. researchgate.net Similarly, other research on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has identified compounds with DPPH radical scavenging activity up to 1.37 times higher than that of ascorbic acid. nih.gov These findings underscore the potential of the chromene scaffold, central to 3-(3-Methoxyphenyl)-4H-chromen-4-one, in contributing to significant antioxidant effects.
Beyond direct radical scavenging, the antioxidant effects of isoflavones can be attributed to their interaction with cellular signaling pathways that manage oxidative stress. While direct studies on this compound are limited, the activities of related flavonoids suggest modulation of key defensive pathways. The body's natural defense against oxidative stress involves a complex network of antioxidant enzymes and signaling proteins. nih.gov
Phenolic compounds are known to influence these endogenous systems. For example, they can enhance the body's defense mechanisms by boosting the levels of other antioxidants. nih.gov Key signaling pathways that regulate the cellular response to oxidative stress include the NF-κB and MAPK pathways, which are also involved in inflammation. nih.gov By modulating these pathways, compounds can influence the expression of various cytoprotective genes. Capsaicin, for instance, has been shown to modulate the NF-κB signaling pathway, which is coupled with the activation of cyclooxygenase. nih.gov Although detailed pathway analysis for this compound is not available, its structural similarity to other bioactive flavonoids suggests it may operate through similar mechanisms to mitigate oxidative stress at a cellular level.
Anti-inflammatory Modulations
Inflammation is a critical biological response, and its dysregulation is associated with numerous chronic diseases. researchgate.net Flavonoids and their derivatives, including the 4H-chromen-4-one family, have demonstrated a broad range of anti-inflammatory properties. nih.gov These effects are often mediated by the inhibition of pro-inflammatory mediators and the regulation of key inflammatory signaling cascades. nih.govnih.gov
Research on 2-phenyl-4H-chromen-4-one derivatives has shown that these compounds can effectively suppress the release of pro-inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, certain derivatives were found to significantly downregulate the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This demonstrates the potential of the chromene scaffold to modulate the inflammatory response at the level of cytokine production.
A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and leukotrienes (LTs), which are potent inflammatory mediators. nih.govresearchgate.net The dual inhibition of both COX and LOX pathways is considered a promising strategy for developing new anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov
Derivatives of 2-phenyl-4H-chromen-4-one have been specifically investigated as selective COX-2 inhibitors. nih.govresearchgate.net COX-2 is an inducible isoform of the enzyme that is upregulated during inflammation. In vitro studies have identified specific chromene derivatives that are potent and selective inhibitors of COX-2. nih.gov For example, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one demonstrated an IC50 value of 0.07 µM for COX-2, which is comparable to the selective COX-2 inhibitor drug, celecoxib. nih.gov The data below highlights the inhibitory concentrations of several chromene derivatives against COX enzymes.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 | Reference |
|---|---|---|---|---|
| 3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | 20.1 | 0.07 | 287.1 | nih.gov |
| {2-[4-(Methylsulfonyl)phenyl]-4-oxo-4H-chromen-3-yl}acetate (6) | 15.2 | 0.08 | 190.0 | nih.gov |
| 3-(Allyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5c) | 14.3 | 0.09 | 158.8 | nih.gov |
| Celecoxib (Reference Drug) | 24.3 | 0.06 | 405.0 | nih.gov |
The anti-inflammatory effects of chromene derivatives extend to the regulation of intracellular signaling pathways that orchestrate the inflammatory response. nih.gov The Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways are critical in this regard. nih.gov Stimulation of TLR4 by agents like LPS triggers a cascade that activates transcription factors, leading to the production of pro-inflammatory cytokines. nih.gov
Studies have shown that certain 2-phenyl-4H-chromen-4-one derivatives can inhibit LPS-induced inflammation by suppressing the TLR4/MAPK pathway. nih.gov This inhibition prevents the downstream activation of transcription factors like NF-κB. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. Capsaicin, for example, exerts its anti-inflammatory effect by blocking NF-κB nuclear translocation. nih.gov Molecular modeling studies of chromene derivatives docked into the active site of COX-2 have shown interactions with key amino acid residues, providing a structural basis for their inhibitory activity. nih.gov
Anticancer and Cytotoxic Research at the Cellular Level
The 4H-chromen-4-one scaffold is present in numerous compounds that have been evaluated for their anticancer and cytotoxic properties. uky.edunih.gov Research on various derivatives has demonstrated their ability to inhibit the growth of a range of human cancer cell lines. nih.govnih.gov
For example, a novel 4H-chromen-4-one derivative isolated from a marine streptomyces species showed potent cytotoxic activity against human colon carcinoma (HCT-116) and human prostate adenocarcinoma (PC-3) cells. nih.gov Similarly, isoflavones isolated from Millettia ferruginea displayed significant cytotoxic effects against human ovarian cancer cells (A2780). nih.gov The cytotoxic potential is often quantified by the EC50 or IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. The table below summarizes the cytotoxic activity of several chromene and isoflavone (B191592) derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 / EC50 Value | Reference |
|---|---|---|---|---|
| 4H-Chromen-4-one derivative | HCT-116 | Human Colon Carcinoma | 9.68 µg/mL (EC50) | nih.gov |
| 4H-Chromen-4-one derivative | PC-3 | Human Prostate Adenocarcinoma | 9.93 µg/mL (EC50) | nih.gov |
| 4H-Chromen-4-one derivative | HEK-293 | Human Embryonic Kidney (Normal) | 25.5 µg/mL (EC50) | nih.gov |
| Ferrugone (Isoflavone) | A2780 | Human Ovarian Cancer | 0.51 µM (IC50) | nih.gov |
| DMI (Isoflavone) | A2780 | Human Ovarian Cancer | 0.44 µM (IC50) | nih.gov |
| Ferrugone (Isoflavone) | SKOV3 | Human Ovarian Cancer | 36.78 µM (IC50) | nih.gov |
| Cisplatin (Reference Drug) | A2780 | Human Ovarian Cancer | 14.14 µM (IC50) | nih.gov |
A key mechanism through which many chemotherapy drugs exert their effects is by inducing apoptosis, or programmed cell death, in cancer cells. nih.gov Several studies have indicated that chromene derivatives and isoflavones are effective inducers of apoptosis. nih.govnih.gov
The induction of apoptosis can be identified by characteristic cellular changes, such as DNA fragmentation and an increase in the sub-G1 cell population during cell cycle analysis. nih.govnih.gov Research on a series of 4H-chromene-3-carbonitrile derivatives showed that they were effective inducers of apoptosis, an effect confirmed through the use of fluorescent dyes and DNA fragmentation assays. nih.gov In another study, the isoflavones ferrugone and DMI were found to increase the sub-G1 cell population in A2780 ovarian cancer cells in a dose-dependent manner, which is indicative of apoptosis. nih.gov These findings suggest that the cytotoxic activity of compounds based on the 4H-chromen-4-one scaffold is closely linked to their ability to trigger the apoptotic cascade in cancer cells.
Modulation of Key Signaling Pathways (e.g., PI3K/Akt, MAPK)
Direct experimental studies detailing the specific effects of this compound on the PI3K/Akt and MAPK signaling pathways are not extensively covered in the available research. However, the broader class of isoflavones, to which this compound belongs, has been identified as a modulator of these critical cellular pathways nih.gov.
The PI3K/Akt/mTOR pathway is a central regulator of the cell cycle, involved in cellular proliferation, survival, and growth nih.govwikipedia.org. Its overactivation is a hallmark of many cancers nih.govwikipedia.org. Isoflavone derivatives have been shown to inhibit this pathway, contributing to their anticancer potential nih.gov. The mechanism involves the activation of PI3K, which then phosphorylates and activates AKT youtube.com. Activated AKT subsequently influences numerous downstream targets that regulate cell survival and protein synthesis youtube.comcellsignal.com. The natural inhibitor of this pathway is the phosphatase and tensin homolog (PTEN), which opposes PI3K's action wikipedia.org.
Similarly, the MAPK signaling cascades are crucial for transmitting signals from the cell surface to the nucleus, mediating processes like gene expression and apoptosis nih.gov. Studies on isoflavone derivatives, such as daidzein (B1669772), have shown they can inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB and ERK1/2, a key component of the MAPK pathway nih.gov. This suggests that compounds with the isoflavone scaffold may exert their biological effects by interfering with these fundamental signaling networks nih.govnih.gov.
Interactions with Nucleic Acids and DNA Binding/Intercalation Studies
Specific studies analyzing the direct interaction of this compound with nucleic acids or its potential for DNA binding and intercalation are not detailed in the currently available literature. However, the interaction of small molecules with DNA is a known mechanism for anticancer activity. Compounds can bind to DNA through non-covalent interactions, such as intercalation (inserting between base pairs) or groove binding nih.gov.
For instance, studies on other heterocyclic natural products have demonstrated DNA binding activity. The 4-methoxypyrrolic natural products, tambjamine E and prodigiosin, were found to bind to DNA, with a preference for intercalation at AT-rich sites from the minor groove nih.gov. The binding affinity is often dependent on the molecule's structure, with specific functional groups being essential for the interaction nih.gov. DNA intercalation typically leads to spectral changes, such as a shift in wavelength (bathochromic shift) and a decrease in absorption intensity (hypochromism), which can be measured to confirm the binding mode. The ability of a compound to displace known intercalators like ethidium (B1194527) bromide is another common method to study this interaction. While these mechanisms are established for other classes of compounds, further research is required to determine if this compound engages in similar interactions with DNA.
Antimicrobial and Antiparasitic Efficacy
The chromen-4-one scaffold is a recurring motif in compounds exhibiting a range of antimicrobial and antiparasitic activities nih.gov.
Evaluation against Bacterial and Fungal Pathogens
While direct testing of this compound is not widely reported, research on structurally related compounds highlights the antimicrobial potential of the chromen-4-one core. A novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus was found to be highly potent against Bacillus subtilis and Micrococcus luteus, with MIC and MBC values as low as 0.25 µg/ml and 0.5 µg/ml, respectively nih.gov. Similarly, derivatives of 2-phenyl-chromen-4-one have been synthesized and tested for activity against human pathogenic bacteria and plant mould fungi researchgate.net.
In the realm of antifungal activity, various chromen-4-one derivatives have demonstrated efficacy. A study on 3-substituted-methylenechroman-4-ones reported that several of the synthesized compounds exhibited good antifungal action against most fungi tested, with some showing MIC values of 1 µg/mL against Microsporum gypseum, outperforming reference drugs like fluconazole (B54011) nih.gov. Another study focusing on a coumarin (B35378) derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), showed strong inhibition against Aspergillus niger and Candida albicans jmchemsci.com. These findings underscore the potential of the broader chromone (B188151) class as a source of new antimicrobial agents.
Antitrypanosomal and Antileishmanial Investigations
Trypanosomiasis and leishmaniasis are significant parasitic diseases for which new treatments are needed researchgate.netnih.gov. Flavonoids and related compounds have been a source of investigation for potential leads. A large screening of flavonoids and their analogues revealed that compounds like fisetin, 3-hydroxyflavone, and luteolin (B72000) possessed remarkable leishmanicidal potential, with IC50 values of 0.6, 0.7, and 0.8 µg/ml, respectively researchgate.net.
More specifically, compounds with structural similarities to this compound have been evaluated. A study on symmetrical α,β-unsaturated carbonyl-based compounds, which included a 3-methoxybenzene group, showed broad anti-kinetoplastid activity against Trypanosoma and Leishmania species nih.gov. In that study, a compound featuring an N-methyl-4-piperidone central ring linked to two 3-methoxybenzyl groups was identified as the most potent analog nih.gov. Additionally, chalcones isolated from Polygonum salicifolium have demonstrated promising activity against T. b. brucei and moderate activity against L. mexicana nih.govmdpi.com. These results suggest that the methoxyphenyl moiety, as part of various scaffolds, can contribute to antiparasitic activity.
Enzyme Inhibitory Activities
The chromone scaffold is recognized as a privileged structure for designing enzyme inhibitors nih.gov.
Protein Tyrosine Kinase (PTK) Inhibition (e.g., p56lck)
Protein-tyrosine kinases (PTKs) are critical enzymes in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer nih.gov. Consequently, PTK inhibitors are a major focus of anticancer drug discovery nih.govdrugtargetreview.com.
There are no specific experimental results available for the inhibition of the p56lck tyrosine kinase by this compound. However, computational studies have explored the potential of the chromen-4-one scaffold for PTK inhibition. A molecular docking study designed a series of chromen-4-one based mimetics as potential inhibitors of the ABL1 protein tyrosine kinase, which is implicated in Chronic Myelogenous Leukemia (CML) researchgate.net. The study found that several designed molecules formed stable complexes with the kinase, suggesting that the chromen-4-one framework could serve as a template for developing potent PTK inhibitors researchgate.net. The general class of isoflavones has also been reported to inhibit tyrosine kinase activity drugbank.com. This indicates a plausible, though not experimentally confirmed, role for this compound as a potential PTK inhibitor, warranting further investigation.
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that regulates a variety of cellular processes, including growth, differentiation, and stress responses. Inhibition of this pathway is a key strategy in therapeutic development, particularly in oncology.
While the broader class of isoflavones has been investigated for effects on the MAPK pathway, extensive searches of scientific databases and literature did not yield specific data on the inhibitory activity of this compound against this pathway. nih.gov Research has focused on other related flavonoid structures, such as the flavone (B191248) inhibitor PD-98059 (2-(2-amino-3-methoxyphenyl)chromen-4-one), which targets the MAPK/ERK kinase (MEK). However, no direct studies linking this compound to MAPK inhibition were identified.
Cardiac Myosin ATPase Activation/Inhibition
Cardiac myosin ATPase is a crucial enzyme for heart muscle contraction, and its modulation is a target for treating heart failure. Modulators can either enhance or inhibit the enzymatic activity to improve cardiac function.
A review of available patents and research articles did not reveal any studies investigating the effects of this compound on cardiac myosin ATPase. Research in this area has focused on other structurally distinct chromenone derivatives.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets for the treatment of depression and neurodegenerative diseases. nih.gov
Despite the investigation of various heterocyclic scaffolds as MAO inhibitors, there is currently no specific scientific literature available that documents the inhibitory activity of this compound against either MAO-A or MAO-B.
Receptor Modulation Studies
Estrogen Receptor Binding and Activity
Isoflavones are well-known phytoestrogens that can bind to estrogen receptors (ERα and ERβ), potentially eliciting estrogenic or anti-estrogenic effects. nih.govnih.govoregonstate.edu This activity is dependent on the specific chemical structure of the isoflavone.
While the estrogenic activity of many isoflavones, such as daidzein and genistein (B1671435), is widely documented, no specific studies detailing the binding affinity or functional activity of this compound at either estrogen receptor subtype have been identified in the reviewed literature. nih.govnih.gov
Neuromedin U 2 Receptor (NMU2R) Agonism
The Neuromedin U 2 Receptor (NMU2R) is a G protein-coupled receptor primarily expressed in the central nervous system and is involved in various physiological processes.
A thorough search of scientific literature found no evidence or studies suggesting that this compound acts as an agonist for the Neuromedin U 2 Receptor.
Formyl Peptide Receptor (FPR) Antagonism
Formyl Peptide Receptors are involved in the inflammatory response. Antagonism of these receptors is a strategy for developing anti-inflammatory agents.
There are no available scientific studies or data to indicate that this compound exhibits antagonist activity at Formyl Peptide Receptors.
Structure Activity Relationship Sar Studies of 3 3 Methoxyphenyl 4h Chromen 4 One Derivatives
Impact of Substituent Position and Nature on Biological Potency
The biological activity of isoflavone (B191592) derivatives is profoundly influenced by the type and placement of substituents on the chromen-4-one core and the pendant phenyl ring. nih.gov The electronic and steric properties of these substituents dictate the molecule's interaction with biological targets, thereby modulating its efficacy.
Key structural features that are often manipulated in SAR studies include the introduction of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and other functional groups at various positions of the A, B, and C rings of the isoflavone skeleton. nih.gov For instance, studies on various isoflavone derivatives have demonstrated that functional groups capable of hydrogen bonding and van der Waals interactions can lead to agents with unique biological targets.
Methoxy groups play a multifaceted role in determining the biological activity of isoflavone derivatives. Their presence can influence a molecule's lipophilicity, metabolic stability, and direct interactions with receptor sites. The methylation of hydroxyl groups to methoxy groups can alter the molecule's water solubility and its ability to act as a hydrogen bond donor. wikipedia.org
In some contexts, the presence of a methoxy group is crucial for activity. For example, in a series of quinoline (B57606) derivatives, a methoxy group at the C-6 position was found to contribute significantly to the inhibition of cancer cell migration and invasion. mdpi.com However, in other cases, methoxylation can be detrimental. For instance, a methoxy group at the 7-position of the isoflavone core was found to potentially inhibit substrate recognition and catalytic activity of the enzyme IfcA. nih.gov A study on flavonoid derivatives indicated that the positions of methoxy substituents play a vital role in their bioactivity. researchgate.net
The following table summarizes the impact of methoxy group substitution on the biological activity of select flavonoid derivatives, providing insights that may be applicable to 3-(3-Methoxyphenyl)-4H-chromen-4-one analogues.
| Compound/Derivative | Substitution | Impact on Biological Activity |
| 6-methoxy-3-(4-methoxyphenyl)-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline | Methoxy group at C-6 | Contributes to inhibition of metastasis. mdpi.com |
| 4',7-dimethoxyisoflavone | Methoxy group at C-7 | May inhibit enzyme (IfcA) recognition and activity. nih.gov |
| Flavonoid derivatives | Methoxy group at C-4' | Can increase antibacterial activity against certain strains. researchgate.net |
This table is generated based on findings from related flavonoid and quinoline structures to infer potential SAR trends for this compound derivatives.
Hydroxyl groups are paramount in the SAR of isoflavones, primarily due to their ability to form hydrogen bonds with amino acid residues in the active sites of target proteins. nih.gov The number and position of these groups can significantly affect binding affinity and biological response. nih.gov
The 5-hydroxyl group, for instance, can form an intramolecular hydrogen bond with the 4-carbonyl group, which can decrease the molecule's affinity for a polar environment. nih.gov The introduction of hydroxyl groups to a flavonoid ring generally increases hydrogen bonding interactions, which can lead to lower intermolecular binding energy and, consequently, higher inhibitory activity. nih.gov Studies on flavanones have shown that their antioxidant properties are strongly dependent on the position of hydroxyl groups. researchgate.net Furthermore, research on classical cannabinoids has highlighted that the hydroxyl group at C-1 likely functions as a hydrogen-bond donor in its interaction with the CB1 receptor. nih.gov
The table below illustrates the effect of hydroxyl group positioning on the activity of certain flavonoids, which helps in understanding the potential SAR for hydroxylated derivatives of this compound.
| Compound/Derivative | Substitution | Significance in Biological Activity |
| Genistein (B1671435) (5,7,4'-trihydroxyisoflavone) | 5-hydroxyl group | Forms intramolecular hydrogen bond, reducing affinity for polar environments. nih.gov |
| Carboxyalkyl flavonoid derivatives | Introduction of hydroxyl groups | Increases hydrogen bonding interactions, potentially increasing inhibitory activity. nih.gov |
| 6-hydroxylflavone and 7-hydroxylflavone | Hydroxyl at C-6 or C-7 | Does not significantly affect the ability to scavenge free radicals. researchgate.net |
This table is synthesized from data on related flavonoid structures to extrapolate potential SAR principles for derivatives of this compound.
Influence of Steric Hindrance on Receptor Binding and Efficacy
Steric hindrance, arising from the size and spatial arrangement of substituents, is a critical factor that can modulate the interaction of a ligand with its receptor. Bulky substituents can prevent a molecule from adopting the optimal conformation required for binding or can physically clash with the amino acid residues of the binding pocket, thereby reducing efficacy.
In the context of isoflavone derivatives, the introduction of large groups can either enhance or diminish activity depending on the specific target and the topology of its binding site. For example, while some modifications might be well-tolerated, others could lead to a significant loss of potency due to steric clashes. The substitution pattern on the phenyl ring of the isoflavone scaffold is particularly sensitive to steric effects.
Hydrophobicity and Lipophilicity Considerations in Structure-Activity Relationships
The balance between hydrophilicity and lipophilicity is a cornerstone of drug design and plays a pivotal role in the SAR of this compound derivatives. Lipophilicity, often quantified by the partition coefficient (logP), influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to traverse cellular membranes to reach its target. mdpi.comfhnw.ch
For a compound to be biologically active, it must possess a degree of lipophilicity that allows it to cross the lipid bilayers of cell membranes. mdpi.com However, excessive lipophilicity can lead to poor solubility in aqueous environments, increased binding to plasma proteins, and non-specific toxicity. mdpi.com Therefore, an optimal range of lipophilicity is often sought. For instance, active flavonoids against Gram-negative bacteria have been shown to exhibit a narrower range of lipophilicity values compared to those active against Gram-positive bacteria. mdpi.com The methylation of hydroxyl groups is one common strategy to modulate the lipophilicity of flavonoid compounds. wikipedia.org
The following table provides examples of how lipophilicity influences the activity of flavonoids.
| Compound Characteristic | Impact on Biological Activity |
| High lipophilicity | May lead to poor aqueous solubility and non-specific binding. mdpi.com |
| Optimal lipophilicity | Crucial for crossing cell membranes and reaching the target site. mdpi.com |
| Low lipophilicity | May hinder the ability to cross biological membranes. mdpi.com |
This table generalizes the principles of lipophilicity in drug action, which are applicable to the SAR of this compound derivatives.
Development of Pharmacophore Models for Targeted Biological Activities
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. dovepress.comcore.ac.uk These models serve as templates for virtual screening of compound libraries to find new potential lead compounds. nih.gov
For isoflavones, pharmacophore models have been successfully developed to design inhibitors for various targets. For example, a pharmacophore model for ATP-competitive inhibitors of the EGFR protein tyrosine kinase was used to guide the design of a more potent isoflavone derivative. nih.gov By superimposing the isoflavone genistein onto a known potent inhibitor, a new target structure, 3'-chloro-5,7-dihydroxyisoflavone, was identified which was ten times more potent. nih.gov Similarly, a hypothetical pharmacophore of 5 alpha-reductase inhibitors led to the discovery of eight isoflavone derivatives as novel potential inhibitors. nih.gov These examples underscore the utility of pharmacophore modeling in rational drug design and in elucidating the key structural requirements for the biological activity of this compound derivatives.
Potential Research Applications and Future Directions
Precursor Development for Novel Pharmacological Agents
The chemical architecture of 3-(3-Methoxyphenyl)-4H-chromen-4-one makes it an ideal starting material, or precursor, for the synthesis of more complex molecules with potential pharmacological value. The chromen-4-one nucleus can be chemically modified at various positions to generate a library of new derivatives. These modifications can include the introduction of different functional groups or the alteration of existing ones to enhance biological activity or improve pharmacokinetic properties.
For instance, research on related 4H-chromen-4-one derivatives has demonstrated that this scaffold is amenable to a wide range of chemical transformations. The synthesis of hybrid compounds, where the chromen-4-one structure is combined with other pharmacologically active moieties like isoxazoles, has been explored to develop agents with antiproliferative activity. researchgate.net Similarly, the introduction of aminomethyl groups or other side chains has been used to create derivatives with antineoplastic properties against various cancer cell lines. uky.edunih.gov Therefore, this compound serves as a valuable building block for generating novel drug candidates targeting a spectrum of diseases.
Application in Analytical Chemistry as a Fluorescent Probe
Derivatives of the chromen-4-one scaffold, particularly 3-hydroxyflavones, are known to exhibit unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT). This phenomenon results in dual fluorescence emission bands that are highly sensitive to the surrounding environment, making them excellent candidates for fluorescent probes. researchgate.net These probes can be used to detect and quantify the presence of specific ions or molecules and to study biological systems.
While direct studies on the fluorescence of this compound are not extensively documented, related compounds have been successfully developed as chemosensors. For example, a 3-hydroxy-chromen-4-one derivative has been synthesized and used for the selective analysis of aluminum ions (Al³⁺) through a noticeable shift and enhancement in its fluorescence spectrum upon binding. nih.gov Another derivative has been shown to be a hydrogen-bond-sensitive probe for investigating solvent mixtures. researchgate.net These examples underscore the potential of the chromen-4-one core in developing sensitive and selective analytical tools. Future research could focus on functionalizing this compound to create novel probes for various analytes or for imaging applications in cell biology.
| Compound | Analyte/Application | Detection Mechanism |
| 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Aluminum ions (Al³⁺) | Redshift in emission wavelength and fluorescence enhancement. nih.gov |
| 2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromene-4-one | H-bond donor solvents | Ratiometric analysis of dual emission bands from ESIPT. researchgate.net |
| General 3-hydroxyflavone derivatives | Protic impurities, biomembranes | Environment-sensitive dual fluorescence. researchgate.net |
Advancements in Drug Discovery and Lead Compound Optimization Based on the Chromen-4-one Scaffold
In the field of drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity but may have suboptimal characteristics. Lead optimization is the iterative process where medicinal chemists modify the structure of the lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, excretion, and toxicity - ADMET). danaher.combiobide.comcreative-bioarray.com
The chromen-4-one scaffold is a frequent starting point for such optimization campaigns. nih.gov Its rigid structure provides a defined orientation for substituents that interact with biological targets. By systematically altering the groups attached to this core, researchers can establish structure-activity relationships (SAR) that guide the design of more effective and safer drugs. nih.gov The 3-methoxyphenyl (B12655295) group in the target compound offers a specific point for modification, allowing chemists to fine-tune its electronic and steric properties to achieve better interaction with a target protein. This process of refining a lead compound is crucial for advancing a potential drug from initial discovery to a preclinical candidate. danaher.combiobide.com
Exploration of Additional Molecular Targets and Biological Pathways
A key aspect of future research on this compound involves identifying and validating its molecular targets and the biological pathways it modulates. The chromen-4-one class of compounds is known to interact with a diverse range of biological targets, particularly protein kinases, which are crucial regulators of cell signaling.
Recent studies have shown that novel C2-functionalized chromen-4-one derivatives can act as potent inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling cascade, which plays a role in inflammatory responses. nih.gov Another related compound, 2-(2-amino-3-methoxyphenyl)chromen-4-one, is a well-known inhibitor of MEK, another kinase in the MAPK pathway. uni.lu Furthermore, other chromen-4-one series have been investigated for their inhibitory activity against BRAF kinase, a target in certain cancers. nih.gov This suggests that this compound and its future derivatives could potentially target various components of cellular signaling pathways implicated in diseases like cancer and inflammation. Identifying these targets is a critical step in understanding the compound's mechanism of action and therapeutic potential.
| Chromen-4-one Derivative Class | Molecular Target | Associated Pathway/Disease |
| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamides | p38α Mitogen-Activated Protein Kinase (MAPK) | Neutrophilic Inflammation nih.gov |
| 2-(2-amino-3-methoxyphenyl)chromen-4-one (PD98059) | Mitogen-activated protein kinase kinase (MEK) | MAPK Signaling Pathway uni.lu |
| Various 4H-chromen-4-one derivatives | BRAF (V600E) kinase | Cancer (e.g., Melanoma) nih.gov |
Synergistic Effects with Other Bioactive Compounds
Pharmacological synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. genesispub.org This approach is gaining traction in medicine as it can lead to enhanced therapeutic efficacy, reduced dosages, and potentially minimized side effects. nih.govmdpi.com
The exploration of synergistic combinations represents a promising future direction for this compound. As a bioactive molecule, it could potentially be combined with existing drugs or other natural compounds to enhance treatment outcomes. For example, studies on other flavonoids have demonstrated synergistic effects in various contexts, such as the inhibition of enzymes or antiproliferative activity against cancer cells. researchgate.netmdpi.com Future research could involve screening this compound in combination with known therapeutic agents to identify synergistic interactions. Such studies could unlock new therapeutic strategies for complex diseases where multi-target approaches are often more effective. genesispub.org
Conclusion
Summary of Key Research Findings on 3-(3-Methoxyphenyl)-4H-chromen-4-one and its Analogues
Research into this compound and its analogues, which fall under the broader class of isoflavones, has revealed a diverse range of biological activities. Isoflavones, characterized by a C6-C3-C6 framework, are naturally occurring phenolic compounds that have garnered significant interest for their potential health benefits. nih.gov
Derivatives of the 4H-chromen-4-one scaffold have been a focal point of medicinal chemistry research. For instance, the synthesis of various 2-phenyl-4H-chromen-4-one derivatives has been explored for their anti-inflammatory properties. nih.gov One study identified a specific compound in this series that effectively suppressed inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov Furthermore, the modification of the isoflavone (B191592) structure has led to the discovery of potent anticancer agents. nih.gov These analogues have been shown to target various cellular mechanisms, including inhibiting tubulin polymerization, and key enzymes like kinases and HDACs, and blocking critical signaling pathways involved in cancer progression. nih.gov
The versatility of the chromene scaffold is further highlighted by the development of derivatives with cytotoxic activity against various cancer cell lines. For example, linking 7-hydroxy-4-phenylchromen-2-one with triazole moieties resulted in compounds with significant antitumor activity, in some cases surpassing that of the standard drug 5-fluorouracil. nih.gov Specifically, a 1,2,4-triazole (B32235) derivative demonstrated potent activity against AGS cells by inducing cell cycle arrest and apoptosis. nih.gov
Investigations into the structure-activity relationships of these compounds have provided valuable insights. For example, the presence and position of certain functional groups on the chromene rings are crucial for their biological effects. The removal of some hydroxyl groups from natural isoflavonoids and their replacement with groups capable of hydrogen bonding and van der Waals interactions have led to new agents with unique biological targets. uky.edu Molecular modeling studies have also been employed to understand how these molecules interact with their biological targets, such as the active site of COX-2, providing a rationale for their observed potency and selectivity. researchgate.net
The following table provides a summary of key research findings for analogues of this compound.
| Compound Class | Key Findings | Reference |
| Isoflavone Derivatives | Exhibit a wide range of biological activities, including anticancer properties through various mechanisms. | nih.gov |
| 2-Phenyl-4H-chromen-4-one Derivatives | Show anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway. | nih.gov |
| 7-Hydroxy-4-phenylchromen-2-one-triazole Hybrids | Possess potent cytotoxic activity against several human cancer cell lines. | nih.gov |
| 3-Aryl-4H-chromen-4-ones | Have shown antineoplastic activity, particularly against prostate cancer. | uky.edu |
| 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-ones | Act as potent and selective COX-2 inhibitors. | researchgate.net |
Identification of Remaining Knowledge Gaps and Challenges in the Research Field
Despite the promising findings, several knowledge gaps and challenges remain in the research field of this compound and its derivatives.
A primary challenge lies in fully elucidating the complex biological mechanisms of action. While some studies have identified specific molecular targets, the complete signaling pathways and off-target effects of many derivatives are not yet fully understood. nih.govsemanticscholar.org The structure-activity relationships (SAR) have been explored for some series of compounds, but a comprehensive understanding that allows for the precise design of molecules with desired activities and minimal side effects is still lacking. researchgate.netnih.gov
Another significant gap is the limited number of preclinical and clinical studies. Much of the existing research is based on in vitro assays. nih.govnih.gov To translate the potential of these compounds into therapeutic applications, more extensive in vivo studies in animal models are necessary to evaluate their efficacy, pharmacokinetics, and long-term safety. benthamscience.com
The synthesis and optimization of these compounds also present challenges. While various synthetic methods have been developed, achieving high yields and purity for complex derivatives can be difficult. nih.govnih.gov Furthermore, optimizing properties such as solubility and bioavailability for in vivo applications remains a hurdle.
Finally, while many studies focus on the anticancer and anti-inflammatory potential, the full spectrum of biological activities of this compound and its analogues is yet to be explored. There may be untapped potential in other therapeutic areas that warrants investigation.
Future Perspectives for Academic and Pre-clinical Research on this compound and its Derivatives
The future of research on this compound and its derivatives appears promising, with several avenues for academic and pre-clinical investigation.
Further Exploration of Biological Activities: Future research should aim to broaden the scope of biological evaluation. Investigating the potential of these compounds in areas such as neurodegenerative diseases, metabolic disorders, and as antiviral or antimicrobial agents could uncover new therapeutic applications.
Advanced Pre-clinical Studies: There is a critical need for more comprehensive pre-clinical studies. This includes in-depth pharmacokinetic and pharmacodynamic profiling, long-term toxicity studies in relevant animal models, and the development of effective formulations to improve bioavailability. benthamscience.com These studies are essential to bridge the gap between promising in vitro results and potential clinical applications.
Rational Drug Design and SAR Studies: Continued efforts in medicinal chemistry are crucial. The use of computational modeling and advanced synthetic techniques will facilitate the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net A deeper understanding of the structure-activity relationships will guide the synthesis of more effective and safer drug candidates.
Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs is another promising direction. For instance, in cancer therapy, combining a 4H-chromen-4-one derivative with a standard chemotherapeutic agent could enhance efficacy and overcome drug resistance.
Investigation of Natural Product Analogues: Many of these synthetic compounds are inspired by naturally occurring isoflavones. nih.govsemanticscholar.org Further exploration of natural sources for novel chromene structures and subsequent semi-synthetic modifications could lead to the discovery of unique and potent bioactive molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Methoxyphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound can be synthesized via multi-step reactions starting from commercially available precursors like 2-hydroxyacetophenone and substituted benzaldehydes. For example, a three-step procedure involving Claisen-Schmidt condensation, cyclization, and functional group modification is commonly employed . Key parameters include temperature control (80–120°C for condensation), solvent selection (e.g., ethanol or DMF for cyclization), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress should be monitored using TLC and validated via -NMR to confirm intermediate formation .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Programs like SHELXT (for space group determination) and SHELXL (for refinement) are essential for solving and refining structures. Hydrogen bonding and packing interactions are analyzed using OLEX2 for visualization . For example, triclinic symmetry (space group ) is common for similar chromenone derivatives, with unit cell parameters refined to .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?
- Methodology :
- NMR : - and -NMR in CDCl or DMSO-d identify methoxy, aromatic, and carbonyl groups. Coupling constants (e.g., for adjacent aromatic protons) help assign substitution patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 283 [M+H] for CHO) .
- IR : Stretching vibrations at 1660–1680 cm confirm the 4-chromanone carbonyl group.
Discrepancies between calculated and observed data (e.g., NMR splitting patterns) are resolved by re-examining sample purity, solvent effects, or crystallographic disorder .
Advanced Research Questions
Q. How do electronic effects of the 3-methoxyphenyl substituent influence the chromenone core’s reactivity in catalytic transformations?
- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model electron density distribution. The methoxy group’s electron-donating nature increases electron density at the chromenone C-2 and C-3 positions, favoring electrophilic substitutions. Experimental validation involves comparative studies with analogs (e.g., 3-(4-fluorophenyl)-4H-chromen-4-one) under identical reaction conditions (e.g., Friedel-Crafts alkylation) to quantify rate differences .
Q. What strategies are effective in resolving crystallographic disorder in the methoxyphenyl moiety during refinement?
- Methodology :
- Occupancy Refinement : Use SHELXL to assign partial occupancy to disordered atoms.
- Restraints : Apply geometric restraints (e.g., DELU, SIMU) to anisotropic displacement parameters (ADPs) to prevent overfitting.
- Validation : Cross-check with Hirshfeld surface analysis (via CrystalExplorer) to ensure plausible intermolecular contacts .
Example: For a related compound, disorder in the methoxy group was resolved by splitting the oxygen atom into two positions with 50% occupancy each .
Q. How can structure-activity relationships (SARs) be systematically explored for biological activity?
- Methodology :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 3-(4-chlorophenyl), 3-(4-methylphenyl)) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or microplate-based assays.
- QSAR Modeling : Use Molinspiration or Schrodinger’s QikProp to correlate logP, polar surface area, and IC values. For example, increased hydrophobicity (e.g., chloro substituents) enhances membrane permeability in cell-based assays .
Data Contradiction and Analysis
Q. How should researchers address inconsistencies between SC-XRD data and computational geometry optimizations?
- Methodology :
- Geometry Validation : Compare bond lengths/angles from XRD with DFT-optimized structures. Deviations > 3σ may indicate crystal packing effects or solvent interactions.
- Energy Minimization : Re-optimize the XRD structure in the gas phase and compare with the experimental conformation. Use Mercury software to overlay structures and quantify RMSD .
Example: For 3-(4-methylphenyl)-4H-chromen-4-one, the C7-O1 bond length in XRD (1.214 Å) matched DFT calculations (1.221 Å), validating the computational model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
